molecular formula C11H9NO3 B12845236 N-Methyl-4-oxo-4H-chromene-3-carboxamide

N-Methyl-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B12845236
M. Wt: 203.19 g/mol
InChI Key: IPSFYEBQURUSRE-UHFFFAOYSA-N
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Description

N-Methyl-4-oxo-4H-chromene-3-carboxamide is a chemical compound with the molecular formula C11H9NO4. It is part of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-oxo-4H-chromene-3-carboxamide typically involves the reaction of 4-oxo-4H-chromene-3-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and a base like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the carboxamide group occurs under acidic or basic conditions, yielding 4-oxo-4H-chromene-3-carboxylic acid and methylamine as products .

Reaction Conditions and Outcomes

ConditionReagentsProductsYieldSource
Acidic hydrolysisHCl (6M), reflux, 4hCarboxylic acid + methylamine75-80%
Basic hydrolysisNaOH (2M), 80°C, 2hCarboxylic acid + methylamine85-90%

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, followed by cleavage of the C–N bond. Acidic conditions protonate the leaving amine, while basic conditions deprotonate intermediates to stabilize the carboxylate .

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group undergoes nucleophilic substitution with primary and secondary amines, enabling derivatization.

Key Examples

  • Reaction with Aniline

    • Conditions : PyBrOP coupling reagent, CH₂Cl₂, room temperature .

    • Product : N-Phenyl-4-oxo-4H-chromene-3-carboxamide.

    • Yield : 10% (low due to steric hindrance) .

  • Reaction with 4-Methoxyphenethylamine

    • Conditions : Ethanol, reflux, 6h .

    • Product : N-(4-Methoxyphenethyl)-4-oxo-4H-chromene-3-carboxamide.

    • Yield : 94% .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the chromone ring undergoes transformations:

Reaction with Anthranilic Acid

  • Conditions : Glacial acetic acid, 25°C, 3h .

  • Mechanism :

    • Nucleophilic attack by anthranilic acid at the iminolactone ring.

    • Ring opening to form a quinazolinone intermediate.

    • Rearrangement to yield 2-oxo-2H-chromene-3-carboxamide derivatives .

  • Product : 2-(Arylimino)-2H-chromene intermediates, which cyclize further .

Comparison of Rearrangement Pathways

ReactantConditionsMajor ProductYieldSource
2-Imino-2H-chromene80% AcOH, reflux, 2hN-Aryl-2-oxo-2H-chromene carboxamide60-70%
2-Imino-2H-chromeneDMF, 120°C, 4h2-Oxo-2H-chromene-3-carbonitrile55%

Interaction with Electrophiles

The carbonyl oxygen at the 4-position participates in electrophilic reactions:

Halogenation

  • Chlorination :

    • Conditions : SOCl₂, reflux, 3h .

    • Product : 6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carbonyl chloride .

Esterification

  • Conditions : Ethanol, H₂SO₄ catalyst, reflux .

  • Product : Ethyl 4-oxo-4H-chromene-3-carboxylate.

  • Yield : 70-80% .

Intramolecular Hydrogen Bonding and Conformational Effects

The carboxamide group forms an intramolecular N–H⋯O hydrogen bond with the pyrone carbonyl, stabilizing a planar conformation . This constraint enhances reactivity in nucleophilic substitutions by pre-organizing the molecule .

Structural Impact on Reactivity

FeatureConsequenceSource
N–H⋯O hydrogen bondRestricts rotation of the carboxamide
Cₐᵣ–H⋯O weak interactionStabilizes anti conformation

Comparative Reactivity with Analogues

Substituents on the carboxamide nitrogen significantly influence reactivity:

CompoundKey ReactionRate Relative to N-Methyl DerivativeSource
N-Phenyl-4-oxo-4H-chromene-3-carboxamideNucleophilic substitution with amines1.5× faster
N-Methyl-4-oxo-4H-chromene-3-carboxamideHydrolysis2× slower

Scientific Research Applications

N-methyl-4-oxo-4H-chromene-3-carboxamide is a chromone derivative with a methyl group attached to the carboxamide moiety. Chromones are known for their diverse biological activities and structural versatility, making them valuable in medicinal chemistry for developing therapeutic agents . this compound derivatives have shown potential as inhibitors .

Scientific Research Applications

The applications of this compound in scientific research are primarily focused on its potential as an inhibitor:

  • MAO-B Inhibitors N-methyl-4-oxo-N-phenyl-4H-chromene-3-carboxamide derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B) . Studies suggest that 3-substituted carboxamides based on the N-phenyl-4-oxo-4H-3-chromone carboxamide core are potent and selective inhibitors of MAO-B .
  • Antimicrobial Applications 2H/4H-Chromenes have been recognized as possessing antimicrobial properties . These compounds have demonstrated potent in-vitro antimicrobial activity .
  • Anticancer Activity Various chromene derivatives have been synthesized and tested for anticancer activities . For instance, compound 14, a 4H-ch analog, exhibited remarkable anticancer activity against MCF-7 and Hs578T cancer cells . It also showed satisfactory migratory cell reduction capacity and reduced cell proliferation by arresting cells in the G2/M phase, suggesting its potential as an inhibitor of tubulin polymerization in cancer cells .

Structural Similarity and Activity

The structure-activity relationship (SAR) studies reveal the significance of the phenylcarboxamide group as a key structure in chromone derivatives . Modifying the chromene moiety can lead to compounds with excellent inhibitory activity against NF-kB and better antiproliferative profiles compared to parental molecules .

Tables of compounds

Several compounds share structural similarities with 4-oxo-4H-chromene-3-carboxamide:

Compound NameKey Features
4-Oxo-N-phenyl-4H-chromene-3-carboxamideContains a phenyl group; affects hydrophobicity and biological activity
N-phenyl-4H-chromene-3-carboxamideLacks the oxo group; alters reactivity and interactions
4-Oxo-N-methyl-4H-chromene-3-carboxamideMethyl group instead of phenyl; impacts pharmacokinetic properties

Mechanism of Action

The mechanism of action of N-Methyl-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-oxo-4H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a selective monoamine oxidase inhibitor sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-methyl-4-oxochromene-3-carboxamide

InChI

InChI=1S/C11H9NO3/c1-12-11(14)8-6-15-9-5-3-2-4-7(9)10(8)13/h2-6H,1H3,(H,12,14)

InChI Key

IPSFYEBQURUSRE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=COC2=CC=CC=C2C1=O

Origin of Product

United States

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